Technical Documentation Center

6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Core Science & Biosynthesis

Foundational

A Guide to the Definitive Structural Elucidation of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one: An Integrated Spectroscopic and Crystallographic Approach

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the structural elucidation of the novel compound, 6-Methylspiro[indoline-3,3'-pyrrolidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the structural elucidation of the novel compound, 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one. The spirooxindole scaffold is a privileged core structure found in numerous natural products and pharmacologically active molecules, making the unambiguous determination of its constitution and stereochemistry a critical task in chemical and pharmaceutical development.[1][2][3] This guide eschews a rigid template, instead presenting a logical, field-proven workflow that mirrors the scientific process. We will proceed from initial synthesis and molecular formula confirmation to a detailed mapping of the molecular framework using advanced NMR techniques, and finally, to the absolute proof of structure via single-crystal X-ray crystallography. Each step is designed to be a self-validating system, ensuring the highest degree of scientific integrity.

Part 1: Foundational Analysis - Synthesis and High-Resolution Mass Spectrometry (HRMS)

The journey of structural elucidation begins with the synthesis of the target compound. A well-established and highly regioselective method for constructing the spiro[indoline-pyrrolidine] scaffold is the [3+2] cycloaddition reaction.[4][5] This involves the in situ generation of an azomethine ylide from 6-methylisatin and a secondary amino acid like sarcosine (N-methylglycine), which then reacts with a dipolarophile. For the synthesis of the unsubstituted pyrrolidine ring, ethylene gas or a synthetic equivalent can be used as the dipolarophile.

The primary objective at this stage is to obtain a pure sample and confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial analysis. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the compound's molecular formula.

Experimental Protocol: Synthesis via [3+2] Cycloaddition
  • Azomethine Ylide Generation: To a solution of 6-methylisatin (1.0 eq.) and sarcosine (1.2 eq.) in refluxing methanol, allow the mixture to stir for 30 minutes. The reaction progress, characterized by the formation of the deep red azomethine ylide, can be monitored by TLC.

  • Cycloaddition: Introduce the dipolarophile (e.g., an ethylene equivalent) to the reaction mixture.

  • Reaction: Maintain the reaction at reflux for 4-6 hours until the starting materials are consumed (monitored by TLC).

  • Work-up & Purification: After cooling to room temperature, concentrate the mixture under reduced pressure. The resulting residue is then purified using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one.[6]

Data Presentation: HRMS Analysis

The purified compound is subjected to HRMS analysis, typically using Electrospray Ionization (ESI). The data obtained provides unequivocal support for the molecular formula.

ParameterExpected ValueInformation Derived
Molecular Formula C₁₃H₁₆N₂OProposed based on reactants
Exact Mass (M) 216.1263Calculated for C₁₃H₁₆N₂O
Observed Mass [M+H]⁺ 217.1335Measured by HRMS
Mass Error < 5 ppmConfirms elemental composition

This precise mass measurement provides strong evidence that the desired product has been formed, laying a trustworthy foundation for the subsequent, more detailed structural analysis.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction 6-Methylisatin 6-Methylisatin Ylide Azomethine Ylide (in situ generation) 6-Methylisatin->Ylide Sarcosine Sarcosine Sarcosine->Ylide Ethylene Ethylene (Dipolarophile) Cycloaddition [3+2] Cycloaddition Ethylene->Cycloaddition Ylide->Cycloaddition Product 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Cycloaddition->Product

Caption: Synthetic pathway for 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one.

Part 2: Assembling the Puzzle - Advanced NMR Spectroscopy

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity and define the complete carbon-hydrogen framework. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all proton and carbon signals.[7]

Expertise & Rationale for NMR Experiment Selection
  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl).

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships, allowing for the tracing of proton networks within individual spin systems (e.g., the protons on the aromatic ring and the protons on the pyrrolidine ring).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom. This is a powerful tool for assigning carbons that bear protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this scaffold. It shows correlations between protons and carbons that are two or three bonds away. It is indispensable for connecting the different fragments of the molecule, particularly for identifying the quaternary spiro-carbon by observing correlations from protons on both the indoline and pyrrolidine rings to this central carbon.

Visualization: Numbering Scheme for NMR Assignments

G structure

Caption: Numbering scheme for 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one.

Data Presentation: Predicted ¹H and ¹³C NMR Data

The following table presents the predicted chemical shifts (δ) in ppm for the target molecule, based on published data for structurally similar spirooxindole-pyrrolidine derivatives.[5][8][9][10][11] The assignments are based on the numbering scheme above.

PositionPredicted ¹³C (ppm)Predicted ¹H (ppm)Multiplicity, J (Hz)
2~179.5--
3~73.0--
3a~129.0--
4~125.0~7.25d, J ≈ 8.0
5~122.0~6.90d, J ≈ 8.0
6~138.0--
7~109.0~7.10s
7a~141.0--
6-CH₃~21.5~2.35s
NH-~8.50s (br)
1'---
2'~60.0~3.10-3.30m
4'~44.0~2.20-2.40m
5'~53.0~2.90-3.10m
1'-CH₃~35.0~2.50s
Experimental Protocol: 2D NMR Data Interpretation
  • Identify Spin Systems via COSY:

    • Trace the correlations between H-4 and H-5 in the aromatic ring.

    • Trace the correlations between the methylene protons at C-2', C-4', and C-5' of the pyrrolidine ring.

  • Assign Protonated Carbons via HSQC:

    • Correlate each proton signal from the ¹H spectrum to its corresponding carbon in the ¹³C spectrum (e.g., H-7 to C-7, 6-CH₃ protons to the 6-CH₃ carbon).

  • Connect the Fragments via HMBC:

    • Confirm the Spiro-center: Look for crucial 2- and 3-bond correlations from the pyrrolidine protons (H-2', H-4', H-5') to the quaternary spiro-carbon (C-3). Also, look for correlations from the aromatic protons (H-4, H-7) to C-3.

    • Confirm Indoline Core: Observe correlations from the NH proton to C-2, C-7a, and C-3a. Look for correlations from H-4 to C-3, C-5, C-6, and C-7a.

    • Confirm Pyrrolidine Ring: Note correlations from the N'-methyl protons to C-2' and C-5'.

Visualization: Key HMBC Correlations

G cluster_indoline Indoline Core cluster_pyrrolidine Pyrrolidine Ring C3 C-3 H4 H-4 H4->C3 H7 H-7 H7->C3 H2_prime H-2' H2_prime->C3 H5_prime H-5' H5_prime->C3 N_Me N'-CH3 C2_prime C-2' N_Me->C2_prime C5_prime C-5' N_Me->C5_prime G M_H [M+H]⁺ m/z = 217.1 Frag1 Fragment 1 (Loss of C₃H₇N) M_H->Frag1 - C₃H₇N Frag2 Fragment 2 (Loss of C₄H₉N) M_H->Frag2 - C₄H₉N

Sources

Exploratory

pharmacokinetic properties of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

A Technical Guide to Elucidating the Pharmacokinetic Profile of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic character...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Elucidating the Pharmacokinetic Profile of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one, a novel small molecule with therapeutic potential. Recognizing the current scarcity of public-domain data for this specific entity, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the critical in vitro and in vivo studies necessary to define its absorption, distribution, metabolism, and excretion (ADME) profile. By presenting detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice, this guide aims to empower research teams to generate the robust data package required for advancing a promising compound toward clinical evaluation. The narrative emphasizes a self-validating system of protocols, ensuring data integrity and regulatory readiness.

Introduction: The Imperative for Pharmacokinetic Profiling

The therapeutic efficacy and safety of any new chemical entity (NCE) are intrinsically linked to its pharmacokinetic (PK) properties. Understanding how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted is fundamental to designing effective dosing regimens and mitigating potential toxicity. 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one belongs to the spirooxindole class of heterocyclic compounds, a scaffold known for its diverse biological activities. While the synthesis and potential biological targets of similar spiroindoline derivatives have been explored, a comprehensive experimental pharmacokinetic profile of this specific methylated analogue is not yet publicly available.

This guide, therefore, is constructed as a predictive and methodological framework. It is designed to walk a drug development team through the essential stages of preclinical PK evaluation, from early in vitro screens to definitive in vivo studies in animal models. The causality behind each experimental step is explained to provide a deeper understanding of how data from one assay informs the design of the next, creating a logical and efficient workflow.

Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic assessment relies on a battery of in vitro assays designed to predict the in vivo behavior of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one. These assays are cost-effective, high-throughput, and provide crucial early insights into the compound's potential liabilities and strengths.

Aqueous Solubility

A compound must be in solution to be absorbed. Therefore, determining its aqueous solubility at physiological pH is a critical first step.

Experimental Protocol: Thermodynamic Solubility Assay

  • Preparation: Prepare a 10 mM stock solution of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one in dimethyl sulfoxide (DMSO).

  • Incubation: Add an excess of the compound from the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the concentration of the dissolved compound.[1]

Membrane Permeability

The ability of a drug to pass through the intestinal wall is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[2][3][4]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay [5][6]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell™ supports for 21-24 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Dosing:

    • Apical to Basolateral (A-B) Transport: Add 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (typically at a 10 µM concentration) to the apical (upper) chamber.

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the compound to the basolateral (lower) chamber.

  • Sampling: At specified time points (e.g., 0 and 120 minutes), take samples from both the donor and receiver chambers.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

Caption: Caco-2 Permeability Assay Workflow.

Metabolic Stability

The rate at which a compound is metabolized, primarily in the liver, determines its half-life and duration of action. The liver microsomal stability assay provides an initial assessment of hepatic clearance.[7][8][9]

Experimental Protocol: Liver Microsomal Stability Assay [10][11]

  • Incubation Mixture: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL), 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).

G Compound 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes (CYP450 Enzymes) Microsomes->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 45 min) Incubation->Sampling Quench Reaction Quenching (Acetonitrile) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Results Calculate t½ and Clint Analysis->Results

Caption: Microsomal Stability Assay Workflow.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. Only the unbound fraction is pharmacologically active.[12] The rapid equilibrium dialysis (RED) method is a common and reliable technique for determining plasma protein binding.[13][14][15]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [13][14]

  • Preparation: Spike 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one into plasma (human and relevant animal species) at a defined concentration.

  • Dialysis: Add the spiked plasma to one chamber of a RED device and an isotonic buffer (PBS, pH 7.4) to the other chamber. The chambers are separated by a semi-permeable membrane.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix Matching: Add blank plasma to the buffer sample and buffer to the plasma sample to ensure comparable matrix effects during analysis.

  • Analysis: Determine the compound concentration in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Cytochrome P450 Inhibition

Assessing the potential for a new drug to inhibit major cytochrome P450 (CYP) enzymes is a critical safety evaluation to predict drug-drug interactions (DDIs).[16][17][18]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination) [19][20]

  • Reaction System: Use human liver microsomes or recombinant human CYP enzymes.

  • Incubation: Incubate the microsomes with a specific CYP probe substrate and varying concentrations of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one.

  • Reaction Initiation and Termination: Initiate the reaction with NADPH and terminate it after a short incubation period.

  • Analysis: Measure the formation of the probe substrate's metabolite using LC-MS/MS.

  • Calculation: Determine the concentration of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one that causes 50% inhibition (IC50) of the probe substrate's metabolism for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Table 1: Hypothetical In Vitro ADME Profile of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

ParameterAssayHypothetical ResultInterpretation
Solubility Thermodynamic75 µg/mL at pH 7.4Sufficient for oral absorption.
Permeability Caco-2Papp (A-B): 15 x 10⁻⁶ cm/sHigh permeability, good absorption expected.
Efflux Ratio: 1.2Not a significant substrate of efflux transporters.
Metabolic Stability Human Liver Microsomest½ = 25 minModerate to high clearance expected.
Clint = 85 µL/min/mgSuggests significant first-pass metabolism.
Plasma Protein Binding Human Plasma (RED)92% bound (fu = 0.08)Moderately high binding.
CYP Inhibition IC50 vs. major isoforms> 30 µM for allLow potential for CYP-mediated drug-drug interactions.

In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one in a living system. Rodents, such as rats or mice, are typically used for initial studies.[21][22]

Study Design and Dosing

A standard preclinical PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[23] This allows for the determination of key parameters like clearance, volume of distribution, and absolute oral bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study [24][25]

  • Animal Model: Use male Sprague-Dawley rats (250-300g), cannulated (e.g., jugular vein) for ease of blood sampling.[26]

  • Dosing Groups:

    • IV Group (n=3-5): Administer a single bolus dose (e.g., 1 mg/kg) of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one in a suitable vehicle.

    • PO Group (n=3-5): Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.[27][28][29]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one in plasma samples using a validated LC-MS/MS method. Bioanalytical method validation should be performed according to regulatory guidelines.[30][31][32][33]

Pharmacokinetic Parameter Calculation

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to derive the key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Cl ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-lifeThe time required for the drug concentration to decrease by half.
F% Absolute oral bioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Metabolite Identification

Identifying the major metabolites of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites.[34][35]

Experimental Protocol: In Vitro Metabolite Identification [36][37][38]

  • Incubation: Incubate a higher concentration of the compound with human and animal liver microsomes or hepatocytes.

  • Analysis: Use high-resolution mass spectrometry (HR-MS) to detect and structurally characterize potential metabolites.

  • Metabolic Pathways: Common metabolic pathways for spiroindoline-type structures may include oxidation, hydroxylation, N-dealkylation (if applicable), and subsequent phase II conjugation (e.g., glucuronidation).

G cluster_0 In Vivo Study cluster_1 Data Analysis cluster_2 Metabolite Identification Dosing IV and PO Dosing in Rodents Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis NCA Non-Compartmental Analysis (NCA) Bioanalysis->NCA PK_Params Calculate Cmax, Tmax, AUC, t½, Cl, Vd, F% NCA->PK_Params MetID In Vitro Incubation (Hepatocytes/Microsomes) HRMS High-Resolution MS MetID->HRMS Pathway Elucidate Metabolic Pathways HRMS->Pathway

Caption: In Vivo Pharmacokinetics and MetID Workflow.

Conclusion and Future Directions

This guide provides a comprehensive, step-by-step framework for elucidating the . By systematically conducting the described in vitro and in vivo studies, researchers can build a robust ADME profile. This data package is essential for making informed decisions in the drug development process, including candidate selection, dose prediction for first-in-human studies, and assessment of drug-drug interaction potential. All preclinical studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and regulatory acceptance.[39][40][41] The insights gained from these studies will be pivotal in determining the future trajectory of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one as a potential therapeutic agent.

References

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • NC3Rs. (2022, March 23). Blood sampling: Rat. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Bioanalysis Zone. (2015, September 29). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Retrieved from [Link]

  • PubMed. (n.d.). Sampling methods for pharmacokinetic studies in the mouse. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Guidelines for Blood Collection in Mice and Rats. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • PMDA. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

  • AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). What sample types and time points are ideal for rodent PK?. Retrieved from [Link]

  • SpringerLink. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

  • ACS Publications. (n.d.). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • Evotec. (n.d.). Metabolite Profiling and Identification (MetID). Retrieved from [Link]

  • RSC Publishing. (n.d.). Identification and characterization of in vitro, in vivo, and reactive metabolites of tandutinib using liquid chromatography ion trap mass spectrometry. Retrieved from [Link]

  • FDA. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • Protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP450 In Vitro Enzymatic Inhibition Assay Panel. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • FDA. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • FDA. (n.d.). Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. Retrieved from [Link]

  • GMP Pros. (2025, October 6). Preclinical vs Nonclinical: Key Differences Explained. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one via Asymmetric 1,3-Dipolar Cycloaddition

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Asymmetric Catalysis, Heterocyclic Scaffold Generation, Medicinal Chemistry Executive Summary & Rationale Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Asymmetric Catalysis, Heterocyclic Scaffold Generation, Medicinal Chemistry

Executive Summary & Rationale

The spirooxindole-pyrrolidine framework is a highly privileged structural motif in medicinal chemistry, forming the core of numerous natural alkaloids (e.g., spirotryprostatin A and B) and advanced synthetic therapeutics, most notably non-peptidic inhibitors of the MDM2-p53 protein-protein interaction[1].

While the general synthesis of spirooxindoles is well-documented, the targeted enantioselective synthesis of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one presents unique electronic and steric challenges. The introduction of a methyl group at the 6-position of the indoline core modulates the lipophilicity of the scaffold—often critical for optimizing target binding pocket fit in drug development. However, this weakly electron-donating group reduces the electrophilicity of the exocyclic alkene in the dipolarophile precursor, necessitating a highly tuned catalytic system to maintain rapid reaction kinetics without sacrificing stereocontrol.

This application note details a robust, self-validating methodology utilizing an Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition to construct this scaffold with excellent enantio- and diastereoselectivity[2].

Mechanistic Insights & Causality

The construction of the 3,3'-pyrrolidinylspirooxindole scaffold is most efficiently achieved via the 1,3-dipolar cycloaddition of an azomethine ylide with a 3-methyleneindolin-2-one derivative[3].

The Role of the Ag(I)/Chiral Ligand Complex

The selection of Silver(I) acetate (AgOAc) over Copper(II) or Lewis acidic organocatalysts is dictated by the soft nature of the Ag(I) ion. Ag(I) coordinates efficiently with the bidentate imino ester precursor, facilitating the deprotonation of the α -proton by a mild base to generate the reactive metallo-azomethine ylide[2].

When paired with a bulky, axially chiral bisphosphine ligand such as (R)-DTBM-Segphos , the silver center is enveloped in a deep, rigid chiral pocket.

  • Causality of Stereocontrol: The bulky 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituents on the phosphorus atoms create a severe steric wall. As the 6-methyl-3-methyleneindolin-2-one (dipolarophile) approaches the ylide, the Re-face approach is completely blocked by the ligand's lower quadrant. The Si-face approach is exclusively permitted, establishing the absolute stereochemistry.

  • Endo-Selectivity: Secondary orbital interactions between the oxindole carbonyl and the metal center stabilize the endo-transition state, ensuring high diastereoselectivity (>99:1 dr)[4].

  • Temperature Dependence: Lowering the reaction temperature to -20 °C is critical. It suppresses the higher-activation-energy, uncatalyzed background reaction (which yields racemic product), ensuring all cycloaddition events occur within the chiral environment of the Ag(I) complex.

Experimental Workflow & Logical Relationships

The following diagram illustrates the mechanistic workflow and the sequential logic of the catalytic cycle.

G A Azomethine Ylide Precursor C Metallo-Azomethine Ylide Intermediate A->C B AgOAc + (R)-DTBM-Segphos Catalyst Complex B->C Base / -HOAc E Endo-Selective Cycloaddition C->E D 6-Methyl-3-methylene indolin-2-one D->E Si-Face Attack F 6-Methylspiro[indoline- 3,3'-pyrrolidin]-2-one E->F Ring Closure

Mechanistic workflow of the Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.

Optimization Data

The table below summarizes the optimization of the catalytic system. The data clearly demonstrates the necessity of the DTBM-Segphos ligand and sub-ambient temperatures to overcome the electronic deactivation caused by the 6-methyl substituent.

Table 1: Optimization of Reaction Conditions for 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

EntryMetal Salt (5 mol%)Chiral Ligand (5.5 mol%)SolventTemp (°C)Yield (%)dr (endo:exo)ee (%)
1Cu(OAc)₂(R)-FesulphosTHF256585:1582
2AgOAc(R)-BINAPToluene257890:1088
3AgOAc(R)-DTBM-SegphosToluene258995:594
4 AgOAc (R)-DTBM-Segphos Toluene -20 96 >99:1 98
5AgOAc(R)-DTBM-SegphosDCM-208292:890

Note: Reactions performed on a 0.5 mmol scale using 1.2 equiv of dipolarophile and 0.1 equiv DIPEA.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that any failure in catalyst formation or reagent integrity is caught before the final isolation step.

Materials Required
  • Dipolarophile: 6-Methyl-3-methyleneindolin-2-one (1.2 mmol)

  • Ylide Precursor: Methyl 2-(benzylideneamino)acetate (1.0 mmol)

  • Catalyst: AgOAc (0.05 mmol, 5 mol%), (R)-DTBM-Segphos (0.055 mmol, 5.5 mol%)

  • Base: N,N-Diisopropylethylamine (DIPEA) (0.1 mmol, 10 mol%)

  • Solvent: Toluene (Anhydrous, degassed)

Step 1: Preparation of the Chiral Ag(I) Complex
  • In a flame-dried Schlenk tube under an argon atmosphere, add AgOAc (8.3 mg, 0.05 mmol) and (R)-DTBM-Segphos (64.8 mg, 0.055 mmol).

  • Add 2.0 mL of anhydrous toluene.

  • Wrap the reaction tube in aluminum foil to protect the silver complex from light degradation.

  • Stir the suspension at room temperature for 30 minutes.

    • IPC 1 (Validation): The suspension should transition to a clear, homogeneous pale-yellow solution, confirming successful complexation. If the solution remains cloudy, the AgOAc may be degraded (oxidized); discard and use a fresh batch.

Step 2: Generation of the Metallo-Azomethine Ylide
  • Cool the catalyst solution to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Add the ylide precursor, methyl 2-(benzylideneamino)acetate (177 mg, 1.0 mmol), dissolved in 1.0 mL of toluene.

  • Add DIPEA (17.4 μ L, 0.1 mmol) dropwise.

  • Stir for 15 minutes at -20 °C.

    • IPC 2 (Validation): Observe a color shift from pale yellow to deep orange/red. This signifies the deprotonation of the imino ester and the formation of the active metallo-azomethine ylide intermediate.

Step 3: 1,3-Dipolar Cycloaddition
  • Add 6-methyl-3-methyleneindolin-2-one (191 mg, 1.2 mmol) dropwise as a solution in 2.0 mL of toluene.

  • Maintain the reaction at -20 °C and stir for 24–48 hours.

    • IPC 3 (Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The deep red color of the ylide will gradually fade as it is consumed by the cycloaddition. The reaction is complete when the imino ester spot is entirely absent.

Step 4: Workup and Isolation
  • Quench the reaction by filtering the mixture through a short pad of Celite to remove the silver catalyst. Wash the pad with EtOAc (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Validation of Stereochemical Integrity: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 80:20, 1.0 mL/min, 254 nm) to confirm the enantiomeric excess (target 98% ee) before proceeding to any downstream biological assays.

References

  • Source: nih.gov (PMC)
  • Source: acs.org (The Journal of Organic Chemistry)
  • Title: Endo-Selective Construction of Spiro-[butyrolactone-pyrrolidine] via Ag(I)
  • Source: researchgate.net (European Journal of Organic Chemistry)

Sources

Application

Application Note: Comprehensive NMR Spectral Data Characterization of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Abstract The spirooxindole scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds.[1][2] Specifically, the spiro[indoline-3,3'-pyrrolidine]-2-one core has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The spirooxindole scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds.[1][2] Specifically, the spiro[indoline-3,3'-pyrrolidine]-2-one core has garnered significant attention in medicinal chemistry for its diverse biological activities.[2][3] This application note provides a detailed guide for the structural characterization of a key analog, 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of expected ¹H and ¹³C NMR spectral data. This guide is intended for researchers, chemists, and quality control professionals in the fields of organic synthesis and drug development who require unambiguous structural verification of this important molecular class.

Molecular Structure and Spectroscopic Principles

Unambiguous characterization is foundational to any chemical research or development program. NMR spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[6] The structure of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one, with its distinct aromatic, lactam, and saturated heterocyclic moieties, presents a unique spectroscopic fingerprint that can be fully resolved using a combination of 1D and 2D NMR experiments.

Caption: Numbering scheme for 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one.

Part I: Experimental Protocols

The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[7] The following protocols are optimized for small organic molecules like the target compound.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample for both ¹H and ¹³C NMR analysis.

G start Start: Pure Solid Sample weigh 1. Weigh Sample (5-20 mg for ¹H, 50-100 mg for ¹³C) start->weigh dissolve 2. Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) in a separate vial. weigh->dissolve filter 3. Filter Solution (Use pipette with glass wool plug) to remove particulates. dissolve->filter transfer 4. Transfer to high-quality 5 mm NMR tube. filter->transfer standard 5. Add Internal Standard (e.g., 1 μL TMS) transfer->standard cap 6. Cap and Label Tube standard->cap end Ready for NMR Acquisition cap->end

Caption: Workflow for NMR sample preparation.

Methodology:

  • Material Selection: Use a clean, dry, high-quality 5 mm NMR tube rated for the spectrometer's field strength (e.g., 500 MHz).[8] Scratched or chipped tubes should be discarded as they can degrade spectral quality.[9]

  • Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-25 mg of the purified compound.[7][10] For a ¹³C NMR spectrum, a higher concentration is required, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[10]

  • Solvent Choice: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[8] For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ are excellent alternatives.[9] The deuterated solvent provides the deuterium lock signal for the spectrometer and avoids large interfering solvent peaks in ¹H spectra.[7]

  • Dissolution and Filtration: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[11] Once fully dissolved, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool or Kimwipe directly into the NMR tube.[7][11] This step is critical to remove any solid particulates, which can severely degrade magnetic field homogeneity and result in broad spectral lines.[7]

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the conventional standard for organic solvents, resonating at 0.00 ppm.[10] Add a very small amount (e.g., 1 μL of a dilute TMS solution). Alternatively, the residual solvent peak can be used for calibration.[10]

  • Labeling: Clearly label the NMR tube cap with a permanent marker.[10] Avoid using paper labels on the body of the tube, as they can interfere with the sample spinning in the spectrometer.[9]

Protocol 2: NMR Data Acquisition

The following are general guidelines for acquiring standard 1D and 2D NMR spectra on a modern NMR spectrometer (e.g., 400-600 MHz).

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical peak shapes.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical acquisition times are a few minutes.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, longer acquisition times (20 minutes to several hours) are often necessary.[10]

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire a suite of 2D spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2-3 bonds.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (¹H-¹³C two- and three-bond correlations), which is crucial for assigning quaternary carbons.[4]

Part II: Spectral Data Analysis and Interpretation

The following tables present the expected chemical shifts for 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one based on data from closely related structures.[12][13][14]

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
Atom No.Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Notes
N1-H~8.0 - 9.0br s1HThe amide proton signal is often broad and its position is solvent-dependent.
H7~7.1 - 7.3d1HAromatic proton ortho to the amide nitrogen.
H4, H5~6.8 - 7.0m2HAromatic protons on the benzene ring.
C6-CH₃~2.3 - 2.4s3HMethyl group on the aromatic ring.
C5'-H₂~3.8 - 4.1m2HPyrrolidine protons adjacent to N1'.
C2'-H₂~3.2 - 3.5m2HPyrrolidine protons adjacent to the spiro-carbon.
C4'-H₂~2.4 - 2.7m2HPyrrolidine protons.
N1'-H~1.5 - 2.5br s1HThe amine proton signal can be broad and may exchange with trace D₂O.
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
Atom No.Chemical Shift (δ, ppm)Assignment Notes
C2~178 - 182Carbonyl carbon of the lactam, highly deshielded.[12]
C7a~140 - 142Aromatic carbon adjacent to the amide nitrogen.
C3a~130 - 135Aromatic carbon adjacent to the spiro-center.
C6~130 - 132Aromatic carbon bearing the methyl group.
C4, C5, C7~110 - 128Remaining aromatic carbons.
C3~72 - 76Quaternary spiro-carbon, a key diagnostic signal.[12]
C5'~50 - 55Pyrrolidine carbon adjacent to N1'.
C2'~45 - 50Pyrrolidine carbon adjacent to the spiro-carbon.
C4'~25 - 30Pyrrolidine carbon.
C6-CH₃~20 - 22Methyl carbon.
Interpretation Insights
  • Key ¹H Signals: The most downfield proton signal is typically the N1-H of the indoline ring.[15] The aromatic region will show signals corresponding to the three protons on the substituted benzene ring. The methyl group at C6 will appear as a sharp singlet around 2.3 ppm. The protons of the pyrrolidine ring will appear as complex multiplets in the aliphatic region.[12]

  • Key ¹³C Signals: The carbonyl carbon (C2) is the most downfield signal, typically above 175 ppm.[13] The spiro-carbon (C3) is a crucial quaternary signal found around 73 ppm.[14] The presence of the methyl group carbon (C6-CH₃) around 21 ppm is another key identifier.

  • 2D NMR for Confirmation:

    • HSQC would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

    • HMBC is essential for confirming the overall structure. For example, correlations would be expected from the C6-CH₃ protons to the aromatic carbons C5, C6, and C7. Protons on C2' and C4' of the pyrrolidine ring would show correlations to the spiro-carbon C3, confirming the spirocyclic junction.

Figure 2. Key HMBC Correlations cluster_mol C6_Me C6-CH₃ (¹H) C6 C6 (¹³C) C6_Me->C6 ³J C5 C5 (¹³C) C6_Me->C5 ²J C7 C7 (¹³C) C6_Me->C7 ³J C2_prime_H C2'-H (¹H) C3 C3 (¹³C) C2_prime_H->C3 ²J

Caption: Expected key 2- and 3-bond HMBC correlations for structural verification.

Conclusion

The structural integrity of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one can be unequivocally confirmed through a systematic application of NMR spectroscopy. By following the detailed protocols for sample preparation and employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can obtain high-quality data for complete spectral assignment. The characteristic signals, particularly the spiro-carbon C3, the lactam carbonyl C2, and the aromatic substitution pattern, provide a unique spectroscopic fingerprint, ensuring confidence in the identity and purity of the compound for further studies in drug discovery and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Houston. (2023). Small molecule NMR sample preparation. [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]

  • University of Notre Dame. NMR Sample Preparation. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • Nivetha, M., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. ResearchGate. [Link]

  • Reddy, B. K., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]

  • Al-Qaisi, A. M., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules. [Link]

  • El-Sayed, N. N. E., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]

  • Royal Society of Chemistry. Supporting information - Rsc.org. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Rohi, M., et al. (2015). spectroscopy images of (spirooxindole derivatives). ResearchGate. [Link]

  • Saito, N., et al. (2022). Synthesis of Spiro[indole-3,3′-pyrrolidine]-2′-(thi)ones. The Journal of Organic Chemistry. [Link]

  • Gyónfalvi, S., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules. [Link]

  • Haramaya University. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY STUDY OF NOVEL SPIRO [INDOLINE-2, 2-PYRROLIDIN] - 3-ONES THROUGH 1, 3-DIPOLAR CYCLOADDITION. [Link]

  • OpenOChem Learn. Interpreting NMR. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Panda, J., et al. (2024). a The representative chemical shifts of ¹H and ¹³C NMR in 6h; b the.... ResearchGate. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Abdelmonsef, A. H., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Scientific Reports. [Link]

  • NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • Beilstein-Institut. (2025). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. [Link]

  • Arshad, S., et al. (2011). Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives. ResearchGate. [Link]

  • Karthikeyan, J., et al. (2017). Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Oriental Journal of Chemistry. [Link]

  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current Metabolomics. [Link]

  • Nivetha, M., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Publishing. [Link]

  • Ferguson, G., et al. (2020). Regio- and stereospecific assembly of dispiro[indoline-3,3′-pyrrolizine-1′,5′′-thiazolidines] from simple precursors using a one-pot procedure. IUCr. [Link]

  • PubChem. 5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one. [Link]

  • Maddirala, A. R., & Andreana, P. R. (n.d.). Supporting Information for Methyl isocyanide as a convertible functional group for the synthesis of spirocyclic oxindole γ–lactams. Beilstein Journals. [Link]

Sources

Method

6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Architectural Allure of Spirooxindoles The spirooxindole framework, characterized by a unique spiro-fusion at the C-3 position of an oxindole ring, represents a cornerstone in contemporary medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Allure of Spirooxindoles

The spirooxindole framework, characterized by a unique spiro-fusion at the C-3 position of an oxindole ring, represents a cornerstone in contemporary medicinal chemistry.[1] This rigid, three-dimensional architecture provides a distinct advantage in drug design, offering improved metabolic stability and precise target selectivity.[1] Found in a variety of natural products with potent bioactivity, such as horsfiline and rynchophylline, the spirooxindole scaffold has inspired the development of a multitude of synthetic derivatives with a broad spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

This application note focuses on a specific, yet highly promising derivative: 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one . The strategic placement of a methyl group at the 6-position of the indoline ring offers a subtle yet significant modification to the electronic and steric properties of the core scaffold. This seemingly minor alteration can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced potency, selectivity, or metabolic stability. This guide will provide a comprehensive overview of the synthesis, potential applications, and detailed protocols for the biological evaluation of this intriguing scaffold, aimed at researchers and drug development professionals seeking to explore its therapeutic potential.

Synthetic Strategy: The Power of 1,3-Dipolar Cycloaddition

The most convergent and widely employed method for the synthesis of the spiro[indoline-3,3'-pyrrolidin]-2-one core is the 1,3-dipolar cycloaddition reaction.[4] This elegant, one-pot, multi-component reaction offers high atom economy and stereochemical control, making it an ideal choice for generating libraries of diverse derivatives. The general workflow for the synthesis of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is depicted below.

G cluster_0 Synthesis Workflow A 6-Methylisatin D In situ generation of Azomethine Ylide A->D B Amino Acid (e.g., Sarcosine, Proline) B->D C Dipolarophile (e.g., Alkene, Alkyne) E [3+2] Cycloaddition C->E D->E F 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Derivative E->F

Caption: Synthetic workflow for 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one derivatives.

Protocol 1: Synthesis of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Derivatives via 1,3-Dipolar Cycloaddition

This protocol is a general guideline and can be adapted for various amino acids and dipolarophiles to generate a library of compounds.

Materials:

  • 6-Methylisatin (starting material)

  • Selected α-amino acid (e.g., sarcosine, L-proline)

  • Selected dipolarophile (e.g., dimethyl acetylenedicarboxylate, N-phenylmaleimide)

  • Solvent (e.g., Methanol, Ethanol, or a mixture like MeOH/H2O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reactant Setup: To a round-bottom flask, add 6-methylisatin (1.0 mmol), the chosen α-amino acid (1.2 mmol), and the selected dipolarophile (1.0 mmol).

  • Solvent Addition: Add the appropriate solvent (e.g., 10 mL of methanol).

  • Reaction: Stir the mixture at room temperature or under reflux, depending on the reactivity of the chosen reactants. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro[indoline-3,3'-pyrrolidin]-2-one derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Choice of Amino Acid: The amino acid serves as the precursor for the in-situ generated azomethine ylide. Different amino acids will introduce diverse substituents on the pyrrolidine ring, allowing for the exploration of structure-activity relationships (SAR).

  • Choice of Dipolarophile: The dipolarophile dictates the substitution pattern on the other side of the pyrrolidine ring. A wide variety of electron-deficient alkenes and alkynes can be used to generate a diverse library of compounds.

  • Solvent Selection: The polarity of the solvent can influence the rate and stereoselectivity of the cycloaddition reaction. Protic solvents like methanol and ethanol are commonly used and often provide good results.

Biological Applications and Evaluation

The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold has demonstrated significant potential in several therapeutic areas, with anticancer activity being the most extensively studied.[3]

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this scaffold have been shown to exert their anticancer effects through various mechanisms, including:

  • Inhibition of the MDM2-p53 Interaction: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. MDM2 is a negative regulator of p53. Some spirooxindole derivatives have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction, leading to the reactivation of p53 and subsequent tumor cell death.

  • Kinase Inhibition: Many spirooxindole derivatives have been found to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[5]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both p53-dependent and independent pathways.[3]

G cluster_0 Mechanism of Anticancer Action A 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Derivative B MDM2-p53 Interaction A->B Inhibits C Protein Kinases A->C Inhibits D Reactivation of p53 B->D E Inhibition of Proliferation Signaling C->E F Apoptosis D->F Induces E->F Induces

Caption: Potential anticancer mechanisms of action for the scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the 6-methyl derivative is still emerging, studies on related spirooxindoles provide valuable insights:

Position of SubstitutionSubstituent TypeEffect on Anticancer ActivityReference
Indoline Ring (e.g., C5, C6)Electron-withdrawing groups (e.g., Halogens)Often enhances activity[6]
Indoline Ring (e.g., C6)Methyl (Electron-donating) Hypothesized to modulate lipophilicity and metabolic stability, requiring experimental validation. N/A
Pyrrolidine Ring (N1')Small alkyl groups (e.g., Methyl)Generally well-tolerated and can contribute to potency[7]
Pyrrolidine Ring (C4', C5')Aromatic/Heteroaromatic groupsCan significantly influence potency and target selectivity[7]

The introduction of a methyl group at the 6-position is expected to increase the lipophilicity of the molecule, which could enhance its cell permeability and oral bioavailability. Furthermore, the methyl group may influence the orientation of the molecule within the target's binding pocket, potentially leading to improved interactions and higher potency.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: MDM2-p53 Interaction Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a robust technique to study protein-protein interactions and their inhibition by small molecules.[9]

Materials:

  • Recombinant human MDM2 protein

  • A fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled p53 peptide)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

  • Test compounds

  • A plate reader with FP capabilities

Procedure:

  • Assay Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Reagent Addition: Add a pre-mixed solution of the MDM2 protein and the fluorescently labeled p53 peptide to each well. The final concentrations should be optimized for the assay window (e.g., 100 nM MDM2 and 10 nM peptide).

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the binding to reach equilibrium.

  • FP Measurement: Measure the fluorescence polarization using the plate reader.

  • Data Analysis: The binding of the large MDM2 protein to the small fluorescent peptide results in a high FP signal. An inhibitor will disrupt this interaction, causing the peptide to tumble more freely and resulting in a low FP signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one scaffold represents a promising starting point for the development of novel therapeutics. Its accessible synthesis via 1,3-dipolar cycloaddition allows for the rapid generation of diverse chemical libraries. The established anticancer potential of the broader spirooxindole class, particularly as inhibitors of the MDM2-p53 interaction, provides a strong rationale for the investigation of 6-methylated derivatives. The protocols outlined in this application note provide a solid foundation for researchers to synthesize, purify, and evaluate the biological activity of these compounds. Future work should focus on a systematic exploration of the structure-activity relationships of 6-methyl substituted derivatives to optimize their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation targeted therapies.

References

  • Pradhan, G., & Juvale, K. (2025). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 154, 107975. [Link]

  • Kelemen, Á., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2221. [Link]

  • Wei, L., et al. (2014). Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. Methods in Molecular Biology, 1178, 109-121. [Link]

  • Expert Opinion on Drug Discovery. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. [Link]

  • IJSDR. (2025). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). [Link]

  • International Journal of Nanomedicine Research and Development. (2023). Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole. [Link]

  • Scientific Reports. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. [Link]

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 77(9), 484-493. [Link]

  • RSC Advances. (2018). Facile access to regio- and stereoselective synthesis of highly functionalized spiro[indoline-3,2′-pyrrolidines] incorporating a pyrene moiety: experimental, photophysical and theoretical approach. [Link]

  • Journal of Medicinal Chemistry. (2016). Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. [Link]

  • Journal of Chemical Information and Modeling. (2016). An Effective Virtual Screening Protocol To Identify Promising p53–MDM2 Inhibitors. [Link]

  • ACS Combinatorial Science. (2017). 1,3-Dipolar Cycloaddition Reactions for the Synthesis of Novel Oxindole Derivatives and Their Cytotoxic Properties. [Link]

  • Journal of Medicinal Chemistry. (2016). Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. [Link]

  • PrepChem. (n.d.). Synthesis of phenyl-6-methyl isatin. [Link]

  • Organic Syntheses. (n.d.). Isatin. [Link]

  • Journal of the American Chemical Society. (2019). 1,3-Dipolar Cycloaddition of Isatin-Derived Azomethine Ylides with 2H-Azirines: Stereoselective Synthesis of 1,3-Diazaspiro[bicyclo[3.1.0]hexane]oxindoles. [Link]

  • Molecules. (2020). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. [Link]

  • Connect Journals. (n.d.). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. [Link]

  • European Journal of Medicinal Chemistry. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

Sources

Application

Application Note: Scale-Up Synthesis Protocol for 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Document Type: Process Chemistry Protocol & Application Note Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Rationale Spirooxindoles, particularly those...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Process Chemistry Protocol & Application Note Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

Spirooxindoles, particularly those containing the spiro[indoline-3,3'-pyrrolidin]-2-one core, are privileged structural motifs found in numerous biologically active alkaloids and advanced synthetic pharmaceutical agents[1]. The 6-methyl substituted variant, 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one , serves as a critical building block for the development of novel therapeutics, including MDM2-p53 inhibitors and aminergic G-protein coupled receptor (GPCR) ligands[1].

While discovery-scale syntheses typically rely on the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes[2], these methodologies present severe limitations for multi-kilogram scale-up. They often require expensive dipolarophiles, generate complex diastereomeric mixtures requiring column chromatography, and necessitate harsh desulfonylation steps if vinyl sulfones are used as ethylene equivalents.

To address these bottlenecks, this guide details a robust, highly scalable sequential alkylation and reductive cyclization process . This route leverages inexpensive bulk reagents, relies entirely on crystallization for intermediate purification, and provides a self-validating framework ideal for early-phase clinical manufacturing.

Mechanistic Causality of Experimental Choices
  • N-Boc Protection: Unprotected oxindoles possess an highly acidic N-H (pKa ~10.3). During base-promoted alkylation, this nitrogen acts as a competing nucleophile, leading to complex mixtures of N- and C-alkylated products[3]. N-Boc protection completely masks this reactive site, ensuring exclusive C3-alkylation.

  • Base Selection (LiHMDS): The C3 position of the oxindole requires a strong base for quantitative enolization. LiHMDS (pKa ~26) is perfectly suited because its steric bulk renders it non-nucleophilic, preventing unwanted attack on the sensitive Boc carbamate group.

  • Reductive Cyclization Dynamics: Nitrile reduction to a primary amine frequently suffers from secondary amine dimerization (via imine intermediates). Conducting the hydrogenation with Raney-Nickel in the presence of methanolic ammonia actively suppresses this side reaction. Furthermore, Raney-Nickel is selected over Palladium on Carbon (Pd/C) to prevent the premature hydrodehalogenation of the pendant aliphatic chloride before cyclization can occur.

Process Workflow Visualization

Pathway N1 6-Methyloxindole (Starting Material) N2 N-Boc Protection (Boc2O, DMAP, THF) N1->N2 Phase 1: Activation N3 C3-Alkylation I (1-Bromo-2-chloroethane, LiHMDS) N2->N3 N4 C3-Alkylation II (Bromoacetonitrile, LiHMDS) N3->N4 N5 Nitrile Reduction (H2, Raney-Ni, NH3/MeOH) N4->N5 Phase 2: Ring Closure N6 Intramolecular Cyclization (K2CO3, MeCN, 60°C) N5->N6 N7 Global Deprotection (4N HCl/Dioxane) N6->N7 N8 6-Methylspiro[indoline- 3,3'-pyrrolidin]-2-one N7->N8 Final Product

Process workflow for the scale-up synthesis of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one.

Quantitative Process Parameters

The following table summarizes the expected quantitative data for a standardized 1.0 kg input scale validation run.

Process StepIntermediate GeneratedReagents & ConditionsYield (%)Purity (HPLC, %a/a)E-Factor
1. N-Protection 1-Boc-6-methyloxindoleBoc₂O, DMAP, THF, 0 °C to rt95>99.05.2
2. Alkylation I 3-(2-chloroethyl)-1-Boc-6-methyloxindole1-Bromo-2-chloroethane, LiHMDS, -78 °C88>98.58.4
3. Alkylation II 3-(2-chloroethyl)-3-(cyanomethyl)-1-Boc-6-methyloxindoleBromoacetonitrile, LiHMDS, -78 °C85>97.09.1
4. Cyclization 1-Boc-6-methylspiro[indoline-3,3'-pyrrolidin]-2-oneH₂, Raney-Ni, NH₃/MeOH; then K₂CO₃78>98.012.5
5. Deprotection 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (HCl)4N HCl/Dioxane, rt92>99.54.3

Step-by-Step Experimental Methodologies

Step 1: N-Boc Protection of 6-Methyloxindole
  • Preparation: Charge a 50 L glass-lined reactor with 6-methyloxindole (1.0 kg, 6.79 mol) and anhydrous THF (10 L) under a nitrogen atmosphere.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.08 kg, 0.68 mol, 0.1 equiv). Cool the reactor jacket to achieve an internal temperature of 0 °C.

  • Addition: Slowly dose a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.63 kg, 7.47 mol, 1.1 equiv) in THF (2 L) over 1 hour to control CO₂ evolution.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Sample the reaction. Proceed only when HPLC indicates <1% unreacted 6-methyloxindole.

  • Workup: Quench with DI water (5 L). Extract with EtOAc (2 x 10 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow solid.

Step 2: First C3-Alkylation
  • Preparation: Dissolve 1-Boc-6-methyloxindole (1.5 kg, 6.06 mol) in anhydrous THF (15 L) and cool the reactor to -78 °C.

  • Enolization: Dose LiHMDS (1.0 M in THF, 6.36 L, 1.05 equiv) dropwise over 2 hours. Critical Parameter: Maintain internal temperature below -70 °C to prevent Boc-migration or decomposition.

  • Alkylation: Stir for 30 minutes, then add 1-bromo-2-chloroethane (0.95 kg, 6.66 mol, 1.1 equiv) dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH₄Cl (5 L). Extract with EtOAc, concentrate, and crystallize the residue from heptane/EtOAc to afford 3-(2-chloroethyl)-1-Boc-6-methyloxindole.

Step 3: Second C3-Alkylation
  • Preparation: Dissolve the intermediate from Step 2 (1.6 kg, 5.16 mol) in anhydrous THF (15 L) and cool to -78 °C.

  • Enolization: Dose LiHMDS (1.0 M in THF, 5.42 L, 1.05 equiv) dropwise.

  • Alkylation: Stir for 30 minutes, then add bromoacetonitrile (0.68 kg, 5.68 mol, 1.1 equiv).

  • Reaction: Warm to room temperature and stir for 6 hours.

  • Workup: Quench with NH₄Cl, extract with EtOAc, and precipitate the product from MTBE to yield 3-(2-chloroethyl)-3-(cyanomethyl)-1-Boc-6-methyloxindole.

Step 4: Reductive Cyclization
  • Reduction: Charge a high-pressure hydrogenation vessel with the intermediate from Step 3 (1.5 kg, 4.30 mol), Methanol (15 L), and 7N NH₃ in Methanol (3 L).

  • Catalysis: Add Raney-Nickel aqueous slurry (150 g, 10 wt%).

  • Hydrogenation: Pressurize the vessel with H₂ (50 psi) and stir at 25 °C for 12 hours.

  • Filtration: Filter the catalyst through a pad of Celite under a nitrogen blanket. (Safety Warning: Raney-Nickel is highly pyrophoric; do not allow the filter cake to dry).

  • Cyclization: Concentrate the filtrate to remove methanol and ammonia. Redissolve the crude primary amine in Acetonitrile (15 L). Add K₂CO₃ (1.78 kg, 12.9 mol, 3 equiv) and heat to 60 °C for 8 hours to drive the intramolecular displacement of the chloride.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify via crystallization (EtOH/Water) to yield 1-Boc-6-methylspiro[indoline-3,3'-pyrrolidin]-2-one.

Step 5: Global Deprotection & Salt Formation
  • Preparation: Dissolve the spiro-intermediate (1.0 kg, 3.16 mol) in 1,4-Dioxane (5 L).

  • Deprotection: Add 4N HCl in Dioxane (4 L, 16 mol) at 0 °C. The use of anhydrous acid prevents any risk of lactam ring-opening hydrolysis.

  • Reaction: Stir at room temperature for 4 hours. The product will spontaneously precipitate as the hydrochloride salt.

  • Isolation: Filter the resulting suspension, wash the filter cake with cold MTBE, and dry under vacuum at 40 °C to afford pure 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride . (Note: The free base can be obtained by partitioning the salt between saturated NaHCO₃ and Dichloromethane).

References

  • Synthesis of Spiro[indole-3,3′-pyrrolidine]-2′-(thi)ones ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes MDPI (Molecules) URL:[Link]

  • CCR2: Characterization of the Antagonist Binding Site from a Combined Receptor Modeling/Mutagenesis Approach ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Method

Application Note: High-Throughput Cell Viability Assay Protocol for 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Introduction & Mechanistic Grounding 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one belongs to the spiro-oxindole class of small molecules, which are highly potent, non-peptide inhibitors of the MDM2-p53 protein-protein i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one belongs to the spiro-oxindole class of small molecules, which are highly potent, non-peptide inhibitors of the MDM2-p53 protein-protein interaction (PPI)[1]. In healthy cells, the E3 ubiquitin ligase MDM2 tightly regulates the tumor suppressor p53 by binding to its transactivation domain, leading to its ubiquitination and proteasomal degradation.

Spiro-oxindoles are rationally designed to mimic the three key hydrophobic residues of the p53 alpha-helix (Phe19, Trp23, and Leu26)[1]. By competitively occupying the deep hydrophobic cleft of MDM2, 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one prevents MDM2-mediated degradation of p53. This stabilization reactivates the p53 pathway, driving robust cell cycle arrest and apoptosis specifically in cancer cells retaining wild-type p53 (p53 WT)[2].

Mechanistic Pathway

Pathway Inhibitor 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (Spiro-oxindole) MDM2 MDM2 (E3 Ubiquitin Ligase) Inhibitor->MDM2 Binds hydrophobic cleft p53 p53 (Tumor Suppressor) MDM2->p53 Inhibits (Disrupted) Degradation Proteasomal Degradation (Blocked) MDM2->Degradation Ubiquitinates p53 Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Stabilized & Activated

Caption: Mechanism of action: Spiro-oxindole MDM2 inhibition stabilizing p53 to induce apoptosis.

Experimental Design: Building a Self-Validating System

To ensure scientific integrity, a viability assay for an MDM2 inhibitor must be designed as a self-validating system that proves on-target efficacy rather than generalized cytotoxicity.

  • Isogenic Cell Line Selection (Causality of Specificity): The assay must be run in parallel using an isogenic cell line pair. We utilize HCT116 p53+/+ (Wild-Type) as the sensitive model and HCT116 p53-/- (Null) as the negative control. A significantly lower IC50 in the WT line confirms the compound's p53-dependent mechanism[2]. SJSA-1 (MDM2 amplified) can be used as a hyper-sensitive positive control.

  • Assay Chemistry Selection (Causality of Accuracy): The CellTiter-Glo® Luminescent Cell Viability Assay is selected because it quantifies ATP as a direct indicator of metabolic activity[3]. Because MDM2 inhibitors induce apoptosis (causing cells to detach from the plate), wash-based assays (like MTT/MTS or crystal violet) often wash away dead cells, skewing data. CellTiter-Glo is a homogeneous "add-mix-measure" assay that lyses cells directly in the culture media, ensuring no cells are lost during processing[4].

Assay Workflow

Workflow Seed 1. Cell Seeding (p53 WT & Null) Incubate1 2. Incubation (24h, 37°C) Seed->Incubate1 Treat 3. Compound Treatment (72h) Incubate1->Treat Assay 4. CellTiter-Glo Addition Treat->Assay Read 5. Luminescence Readout Assay->Read Analyze 6. IC50 Analysis Read->Analyze

Caption: Step-by-step high-throughput cell viability assay workflow using CellTiter-Glo.

Step-by-Step Methodology

Phase I: Cell Seeding (Day 1)
  • Harvest HCT116 p53+/+ and HCT116 p53-/- cells in the exponential growth phase.

  • Seed 3,000 cells/well in 90 µL of complete McCoy's 5A medium into opaque white 96-well tissue culture plates.

    • Causality: White plates maximize luminescence reflection toward the detector and prevent well-to-well optical crosstalk[5].

  • Leave the outer perimeter wells (Rows A and H, Columns 1 and 12) empty or filled with 100 µL of PBS.

    • Causality: This mitigates the "edge effect" caused by evaporation during the 72-hour incubation, which can artificially concentrate media and skew viability data.

  • Incubate overnight at 37°C, 5% CO2 to allow for cell adhesion and recovery.

Phase II: Compound Preparation & Treatment (Day 2)
  • Prepare a 10 mM stock of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Dilute the DMSO stocks 1:100 in complete culture media to create 10X working solutions.

  • Add 10 µL of the 10X working solutions to the 90 µL of cells in the 96-well plate.

    • Causality: This two-step dilution ensures that the final DMSO concentration in all assay wells is exactly 0.1%. DMSO concentrations >0.5% induce baseline cytotoxicity and stress responses that confound the viability readout.

  • Incubate the treated plates for 72 hours at 37°C, 5% CO2.

Phase III: CellTiter-Glo Assay Execution (Day 5)
  • Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature[5].

  • Reconstitute the reagent by transferring the buffer into the amber bottle containing the substrate. Gently invert to mix until homogeneous[5].

  • Remove the 96-well assay plate from the incubator and equilibrate it to room temperature for 30 minutes.

    • Causality: The luciferase enzyme kinetics are highly temperature-dependent. Temperature gradients across the plate will cause uneven luminescent signals, leading to high Coefficients of Variation (CV)[5].

  • Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well (equal to the volume of culture medium present)[6].

  • Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis[6].

  • Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal[6].

  • Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[5].

Expected Results & Data Presentation

The luminescent signal is directly proportional to the amount of ATP, which correlates with the number of viable cells[6]. Data should be normalized to the vehicle control (0.1% DMSO = 100% viability) and plotted using non-linear regression (curve fit) to calculate the IC50.

A successful, self-validated assay will yield data similar to the representative profile below, demonstrating high potency in p53 WT cells and a vast selectivity window over p53 mutant/null cells.

Cell Linep53 StatusMDM2 StatusExpected IC50 (nM)Selectivity Fold
SJSA-1 Wild-TypeAmplified~80 nMHighly Sensitive
HCT116 p53+/+ Wild-TypeNormal~150 nMBaseline
HCT116 p53-/- NullNormal> 5,000 nM> 33x

Quality Control & Troubleshooting

  • Z'-Factor Validation: To ensure the assay is robust enough for High-Throughput Screening (HTS), calculate the Z'-factor using the vehicle control (0.1% DMSO) and a positive kill control (e.g., 10 µM staurosporine). A Z'-factor > 0.5 indicates an excellent, highly reliable assay window.

  • Signal Half-Life: The CellTiter-Glo reagent generates a "glow-type" luminescent signal with a half-life of >5 hours. If screening multiple plates, this extended stability allows for flexible batch processing without the risk of significant signal decay between the first and last plates[4].

References

  • Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2−p53 Interaction. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. PMC - NIH. URL:[Link]

Sources

Application

Application Note: Advanced Functionalization Strategies for the 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Core

Target Audience: Medicinal Chemists, Synthetic Biologists, and Oncology Drug Development Professionals Focus: MDM2-p53 Protein-Protein Interaction (PPI) Inhibitors Introduction & Mechanistic Rationale The 6-methylspiro[i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Oncology Drug Development Professionals Focus: MDM2-p53 Protein-Protein Interaction (PPI) Inhibitors

Introduction & Mechanistic Rationale

The 6-methylspiro[indoline-3,3'-pyrrolidin]-2-one scaffold is a highly privileged structural motif in modern oncology, specifically engineered to disrupt the MDM2-p53 protein-protein interaction. The tumor suppressor p53 is frequently deactivated in cancers via overexpression of MDM2, which binds to p53 and targets it for proteasomal degradation[1]. Restoring p53 function requires small molecules that can outcompete the native protein at the binding interface.

The design of the 6-methylspirooxindole core is rooted in strict biomimicry and thermodynamic optimization[2]:

  • The 6-Methyl Oxindole Vector (Trp23 Mimic): The oxindole ring serves as a bioisostere for the Trp23 residue of p53. The specific addition of a 6-methyl substituent is not arbitrary; it provides precise van der Waals contacts within the deep, hydrophobic Trp23 cleft of MDM2. This methyl group displaces high-energy, ordered water molecules from the pocket, driving a highly favorable enthalpic shift upon binding.

  • The Spiro-Pyrrolidine Junction: The spirocyclic quaternary center (C-3 of the oxindole) locks the pyrrolidine ring into a rigid, orthogonal conformation. This pre-organization drastically reduces the entropic penalty of binding compared to flexible acyclic analogs, ensuring the appended functional groups are perfectly vectored toward the adjacent Leu26 and Phe19 sub-pockets[3].

G p53 Wild-type p53 (Tumor Suppressor) MDM2 MDM2 Protein (Negative Regulator) p53->MDM2 Binds Arrest Cell Cycle Arrest & Apoptosis p53->Arrest Activation Degradation p53 Degradation (Tumor Survival) MDM2->Degradation Ubiquitination Spiro 6-Methylspirooxindole (MDM2 Inhibitor) Spiro->p53 Rescues Spiro->MDM2 Blocks Trp23 Pocket

Mechanism of MDM2-p53 PPI inhibition by 6-methylspirooxindoles.

Synthetic Strategy: Stereoselective [3+2] Cycloaddition

The most robust method for constructing the 6-methylspiro[indoline-3,3'-pyrrolidin]-2-one core is the multicomponent 1,3-dipolar cycloaddition[4]. This reaction builds the complex polycyclic system and establishes up to four contiguous stereocenters in a single step.

Causality of the Workflow:

  • Dipole Generation: 6-Methylisatin is condensed with a secondary α -amino acid (e.g., sarcosine). Heating drives decarboxylation, generating a highly reactive azomethine ylide (the 1,3-dipole).

  • Stereocontrolled Trapping: The ylide is intercepted by an electron-deficient alkene (dipolarophile), such as a substituted trans-chalcone. The concerted nature of the[3+2] cycloaddition ensures that the relative stereochemistry of the dipolarophile is perfectly preserved in the resulting pyrrolidine ring[4]. This is a critical self-validating feature of the protocol, as MDM2 binding is exquisitely stereodependent—epimerization at a single stereocenter can result in a >100-fold loss of binding affinity[1].

Workflow Isatin 6-Methylisatin Ylide Azomethine Ylide (Reactive Dipole) Isatin->Ylide AminoAcid Secondary Amino Acid AminoAcid->Ylide Cycloaddition [3+2] Cycloaddition (Stereoselective) Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Chalcone) Dipolarophile->Cycloaddition Core Spirooxindole Core Cycloaddition->Core LSF Late-Stage N-Functionalization Core->LSF Final Target MDM2 Inhibitor LSF->Final

Multicomponent synthesis and late-stage functionalization workflow.

Quantitative Data: SAR and Functionalization Impact

Once the spiro-core is synthesized, the pyrrolidine nitrogen (N-1') serves as the primary vector for late-stage functionalization (LSF) to access the Leu26 sub-pocket of MDM2. The table below summarizes the impact of N-1' functionalization on overall yield and biochemical efficacy.

Core ScaffoldN-1' Substituent (Leu26 Vector)C-2' Substituent (Phe19 Vector)LSF Yield (%)MDM2 IC 50​ (nM)
6-Methylspirooxindole-H (Unsubstituted)4-ChlorophenylN/A (Core)1,250
6-MethylspirooxindoleMethyl4-Chlorophenyl82450
6-Methylspirooxindole3-Fluorobenzyl4-Chlorophenyl7612
6-Methylspirooxindole2,2-Dimethylpropyl4-Chlorophenyl685

Note: Unsubstituted pyrrolidines exhibit weak affinity due to unfilled hydrophobic space in the Leu26 pocket. Bulky, hydrophobic N-alkylation (e.g., 2,2-dimethylpropyl) maximizes van der Waals interactions, pushing affinity into the single-digit nanomolar range.

Experimental Protocols

Protocol A: Multicomponent Synthesis of the 6-Methylspirooxindole Core

Objective: Synthesize the base 6-methylspiro[indoline-3,3'-pyrrolidin]-2-one scaffold via[3+2] cycloaddition.

  • Preparation: In a flame-dried 100 mL round-bottom flask, combine 6-methylisatin (1.0 equiv, 10 mmol) and the selected dipolarophile (e.g., trans-4-chlorochalcone, 1.0 equiv, 10 mmol) in 30 mL of anhydrous ethanol.

  • Ylide Generation: Add the secondary α -amino acid (e.g., sarcosine, 1.2 equiv, 12 mmol) to the suspension.

    • Expert Insight: A slight excess of the amino acid is used to compensate for trace moisture-induced side reactions. Ethanol is chosen as the solvent because its protic nature stabilizes the transition state of the azomethine ylide during decarboxylation[4].

  • Cycloaddition: Heat the reaction mixture to reflux (80 °C) under a nitrogen atmosphere for 4–6 hours. Monitor the consumption of 6-methylisatin via TLC (Hexanes:EtOAc, 3:1).

  • Isolation: Upon completion, cool the mixture to 0 °C. The highly crystalline spirooxindole core typically precipitates directly from the ethanolic solution. Filter the precipitate and wash with cold ethanol (2 × 10 mL).

  • Validation: Verify the stereochemistry via 2D-NMR (NOESY). The cis-relationship between the oxindole carbonyl and the C-2' substituent is the thermodynamically favored endo-adduct.

Protocol B: Late-Stage N-Alkylation via Reductive Amination

Objective: Functionalize the N-1' position of the pyrrolidine ring to target the Leu26 pocket.

Critical Warning: Spirooxindoles can undergo epimerization via a reversible retro-Mannich ring-opening mechanism when exposed to strongly protic solvents or harsh bases for extended periods[3],[1]. Therefore, mild reductive amination is prioritized over harsh alkylation conditions.

  • Imine Formation: Dissolve the spirooxindole core (1.0 equiv, 2 mmol) and the target aldehyde (e.g., 3-fluorobenzaldehyde, 1.2 equiv, 2.4 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL). Add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation.

  • Reduction: Stir at room temperature for 30 minutes, then add sodium triacetoxyborohydride (STAB, 2.0 equiv, 4 mmol) in small portions.

    • Expert Insight: STAB is explicitly chosen over sodium borohydride (NaBH 4​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring chemoselective reduction of the transient iminium ion without reducing the sensitive oxindole carbonyl or triggering retro-Mannich cleavage.

  • Quenching & Extraction: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (SiO 2​ , gradient elution of 0-5% MeOH in DCM) to yield the functionalized MDM2 inhibitor.

References

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - PMC. Frontiers in Chemistry. 2[2]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. 4[4]

  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development - ACS Publications. 3[3]

  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC. Journal of Medicinal Chemistry. 1[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral Catalysts for 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Production

Welcome to the Application Support Center. The asymmetric synthesis of 6-methylspiro[indoline-3,3'-pyrrolidin]-2-one derivatives is a critical transformation in drug discovery, providing access to privileged 3,3'-pyrroli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The asymmetric synthesis of 6-methylspiro[indoline-3,3'-pyrrolidin]-2-one derivatives is a critical transformation in drug discovery, providing access to privileged 3,3'-pyrrolidinyl spirooxindole scaffolds found in numerous bioactive alkaloids and MDM2-p53 inhibitors 1.

Constructing these complex architectures typically relies on the asymmetric [3+2] cycloaddition of azomethine ylides with 3-methyleneoxindoles. As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure high enantiomeric excess (ee), diastereomeric ratio (dr), and overall yield in your catalytic workflows.

Troubleshooting Guide: Common Experimental Issues

Q: Why is the enantiomeric excess (ee) of my 6-methylspirooxindole product plateauing below 80%? A: This is almost always a solvent or temperature issue disrupting the transition state. In non-covalent organocatalysis (e.g., using squaramides or thioureas), enantioselectivity relies on a highly rigid hydrogen-bonding network between the catalyst and the oxindole carbonyls 2.

  • Causality: Protic solvents (like MeOH) or trace moisture act as competitive hydrogen bond donors/acceptors, causing the transition state to become "loose" and allowing the nucleophile to attack from the unshielded face.

  • Solution: Switch to strictly anhydrous, non-polar solvents like Dichloromethane (DCM) or Toluene. Additionally, lower the reaction temperature to -10 °C or -20 °C to rigidify the catalyst-substrate complex.

Q: My reaction yield is unusually low compared to unsubstituted spirooxindoles. Why is the reaction so sluggish? A: This is a direct consequence of the electronic properties of your specific substrate. The 6-methyl group on the indoline ring is an electron-donating group (EDG).

  • Causality: The EDG pushes electron density into the oxindole core, which raises the Lowest Unoccupied Molecular Orbital (LUMO) of the 3-methyleneoxindole electrophile. A higher LUMO makes it significantly less susceptible to nucleophilic attack by the azomethine ylide 3.

  • Solution: You must increase the electrophilicity of the system. If organocatalysts are failing, switch to a Lewis acid metal-catalyzed system, such as Cu(I) with a chiral phosphine ligand (e.g., Ganphos or Walphos). The metal center strongly coordinates to the imino ester, driving the reaction forward even with electron-rich oxindoles 4.

Q: I am observing a poor diastereomeric ratio (dr) with multiple product spots on my TLC plate. How can I fix this? A: Poor dr indicates a failure to control the geometry of the intermediate azomethine ylide or a lack of facial selectivity during the endo/exo approach.

  • Causality: If the α-imino ester can freely rotate, it will form a mixture of E- and Z-ylides upon deprotonation, leading to multiple diastereomers [[5]]().

  • Solution: Use a bulkier ester group on your imine precursor (e.g., tert-butyl instead of methyl or ethyl). The steric bulk locks the ylide into a single E-geometry and strongly favors the endo-approach during the [3+2] cycloaddition, maximizing dr.

Mechanistic & Troubleshooting Visualizations

Mechanism Cat Chiral Bifunctional Catalyst (Squaramide / Thiourea) HDonor H-Bonding Donor (Squaramide Core) Cat->HDonor Base Brønsted Base (Tertiary Amine) Cat->Base ActElec LUMO Lowering & Face Shielding HDonor->ActElec ActNuc Deprotonation & Geometry Locking Base->ActNuc Elec 6-Methyl-3-methyleneoxindole (Electrophile) Elec->ActElec Nuc Azomethine Ylide (Nucleophile) Nuc->ActNuc TS Enantio-face Selective [3+2] Cycloaddition ActElec->TS ActNuc->TS Prod 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (High ee & dr) TS->Prod

Bifunctional activation model for asymmetric[3+2] cycloaddition.

Troubleshooting Start Issue: Low Yield or <80% ee Check1 Is the 6-Methyl group reducing electrophilicity? Start->Check1 Check2 Are there multiple spots on the TLC (Low dr)? Start->Check2 Check3 Is solvent disrupting H-bonding? Start->Check3 Yes1 Increase concentration or switch to Cu(I) catalysis Check1->Yes1 Yes Yes2 Use bulkier ester on imine to lock E/Z geometry Check2->Yes2 Yes Yes3 Switch from protic solvent to DCM or Toluene Check3->Yes3 Yes

Decision tree for troubleshooting low yield and selectivity.

Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T standards, the following protocols include built-in validation checks.

Protocol A: Organocatalytic Asymmetric [3+2] Cycloaddition (Squaramide Catalyst)

Best for highly enantioenriched products where metal contamination must be avoided.

  • Preparation: Flame-dry a Schlenk tube under argon. Add 6-methyl-3-methyleneoxindole (0.1 mmol) and the α-imino ester (0.12 mmol).

  • Solvent Addition: Inject 1.0 mL of anhydrous DCM. Stir for 5 minutes at room temperature.

    • Validation Check: Ensure the solution is completely homogeneous. A cloudy solution indicates poor solubility of the imine, which will artificially depress the yield and allow background racemic reactions to compete.

  • Cooling & Catalyst Addition: Cool the mixture to -10 °C using a cryocooler. Add the bifunctional quinine-derived squaramide catalyst (5 mol%, 0.005 mmol) 6.

    • Validation Check: Run a parallel control reaction using 5 mol% of achiral Triethylamine (TEA). If the TEA reaction finishes in <1 hour at -10 °C, your substrate is too reactive and prone to background racemic pathways. Lower the temperature to -20 °C.

  • Reaction & Isolation: Stir at -10 °C for 24-48 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Once the oxindole is consumed, directly load the crude mixture onto a silica gel column for flash chromatography to yield the pure 6-methylspiro[indoline-3,3'-pyrrolidin]-2-one.

Protocol B: Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition

Best for sluggish reactions caused by the electron-donating 6-methyl group.

  • Catalyst Complexation: In an argon-filled glovebox, mix Cu(CH₃CN)₄PF₆ (3 mol%) and (R)-Ganphos ligand (3.3 mol%) in 1.0 mL anhydrous THF. Stir for 30 minutes until a clear complex forms 4.

  • Substrate Addition: Add the α-imino ester (0.12 mmol) and Et₃N (5 mol%) to generate the metallo-azomethine ylide.

  • Electrophile Addition: Slowly add 6-methyl-3-methyleneoxindole (0.1 mmol) dissolved in 0.5 mL THF.

  • Quenching: Stir at 0 °C for 12 hours. Quench with saturated NH₄Cl solution, extract with EtOAc, dry over Na₂SO₄, and purify via chromatography.

Quantitative Data: Catalyst System Comparison

Summarized below is a comparison of catalyst systems specifically evaluated for the synthesis of electron-rich spirooxindoles (like the 6-methyl derivative).

Catalyst SystemTypical LoadingOptimal SolventsTemp RangeExpected YieldExpected eeKey Advantage
Bifunctional Squaramide 5–10 mol%DCM, Toluene-20 °C to 0 °C85–95%90–99%Excellent H-bond rigidity; highly enantio-selective.
Cinchona-Thiourea 10–15 mol%Ether, DCM-10 °C to RT75–90%85–95%Broad substrate scope; commercially available.
Cu(I) / Ganphos 1–5 mol%THF, EtOAc0 °C to RT80–98%90–98%Overcomes low electrophilicity of 6-methyl derivatives.
Ag(I) / TF-BiphamPhos 3–5 mol%Toluene-10 °C to RT70–85%80–92%High diastereoselectivity for sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q: How strictly must I exclude water from the squaramide-catalyzed reaction? A: Extremely strictly. Water molecules competitively hydrogen-bond with the squaramide NH protons, displacing the oxindole substrate. This destroys the chiral environment, leading to a racemic background reaction. Always use freshly distilled, anhydrous solvents.

Q: Can I recover and reuse the bifunctional squaramide catalyst? A: Yes. Because squaramide catalysts are highly modular and relatively non-polar, they often elute late during silica gel chromatography. By flushing the column with a highly polar solvent system (e.g., DCM/MeOH 9:1) after your product has eluted, you can recover up to 85% of the catalyst without loss of enantioselectivity for subsequent runs.

Q: My product is a sticky oil instead of a solid, making X-ray crystallography impossible. How can I determine the absolute configuration? A: 3,3'-pyrrolidinyl spirooxindoles can often be crystallized by converting the secondary amine of the pyrrolidine ring into a hydrochloride salt. Bubble dry HCl gas through an ether solution of your product; the resulting salt typically precipitates as a highly crystalline solid suitable for X-ray diffraction [[7]]().

References

  • Asymmetric Catalytic Double Michael Additions for the Synthesis of Spirooxindoles.National Institutes of Health (NIH).
  • Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel–Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles.Organic Letters - ACS Publications.
  • Non-Covalent Organocatalyzed Domino Reactions Involving Oxindoles: Recent Advances.National Institutes of Health (NIH).
  • Organocatalytic stereocontrolled synthesis of 3,3'-pyrrolidinyl spirooxindoles by [3+2] annulation of isocyanoesters with methyleneindolinones.PubMed.
  • Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines.ResearchGate.
  • Titanium(IV)-Catalyzed Stereoselective Synthesis of Spirooxindole-1-pyrrolines.Organic Letters - ACS Publications.
  • Asymmetric Synthesis of 3,3′-Pyrrolidonyl Spirooxindole-5'-Carboxylic Ester from L-Tryptophan.ResearchGate.

Sources

Optimization

Technical Support Center: 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Cycloaddition Workflows

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of spirooxindole scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of spirooxindole scaffolds. The 6-methylspiro[indoline-3,3'-pyrrolidin]-2-one core is a privileged pharmacophore, but its construction via the multicomponent 1,3-dipolar cycloaddition of 6-methylisatin, an α-amino acid, and an electron-deficient alkene is prone to byproduct formation[1].

This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to help you eliminate regioisomers, diastereomers, and degradation products from your workflow.

Part 1: Mechanistic Pathway & Byproduct Divergence

Understanding the root cause of byproduct formation begins with the transition state. The reaction relies on the in situ generation of an azomethine ylide (the 1,3-dipole) via the decarboxylative condensation of 6-methylisatin and an amino acid (e.g., L-proline or sarcosine)[2]. The subsequent cycloaddition with a dipolarophile is governed by Frontier Molecular Orbital (FMO) interactions.

MechanisticPathway A 6-Methylisatin + α-Amino Acid B Decarboxylative Condensation A->B C Azomethine Ylide (1,3-Dipole) B->C -CO2, -H2O D Dipolarophile (Electron-deficient alkene) C->D Cycloaddition E Desired Product: 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (High dr/rr) D->E Optimal (EtOH, RT) F Regioisomers (3,4'-fusion) D->F Electronic mismatch G Diastereomers (Exo-adduct) D->G Weak secondary orbital interaction

Fig 1. Mechanistic divergence in the 1,3-dipolar cycloaddition of 6-methylisatin azomethine ylides.

Part 2: Troubleshooting FAQs

Q: Why am I observing a high ratio of 3,4'-pyrrolidine regioisomers instead of the desired 3,3'-spirooxindole? A: Regioselectivity is strictly governed by the FMO coefficients of the dipole and dipolarophile. The electron-donating 6-methyl group on the isatin core slightly elevates the HOMO energy of the azomethine ylide. When reacting with asymmetric dipolarophiles (e.g., acrylates or aroylacrylic acids), this electronic shift can cause a mismatch, leading to the 3,4'-regioisomer [2]. Actionable Fix: If your target structure permits, utilize a symmetric dipolarophile (e.g., maleimides) to bypass regiochemical ambiguity [1]. If an asymmetric alkene is required, introduce a Brønsted acid catalyst (e.g., Benzoic acid, 0.5 equiv). Acid additives protonate the intermediate, altering the dipole geometry and heavily favoring the 3,3'-pathway [3].

Q: My reaction yields a complex mixture of endo and exo diastereomers. How can I drive the reaction toward a single diastereomer? A: Diastereoselectivity relies on secondary orbital interactions between the oxindole carbonyl and the electron-withdrawing groups of the dipolarophile during the transition state [4]. Non-polar solvents (like toluene) fail to stabilize this highly polarized transition state, resulting in poor diastereomeric ratios (dr). Actionable Fix: Switch your solvent system to a polar protic solvent such as Ethanol (EtOH) or Methanol (MeOH) at room temperature. Protic solvents create a hydrogen-bonding network that locks the transition state into the endo-conformation, frequently boosting the dr to >99:1 [1].

Q: I am detecting significant amounts of ring-opened or decarboxylated degradation products. What is causing this? A: The spiro[indoline-3,3'-pyrrolidin]-2-one core is thermodynamically sensitive. Prolonged heating (e.g., >12 hours at reflux) causes the initial cycloadduct to undergo cyclative rearrangement or secondary decarboxylation, particularly when using aroylacrylic acids [2]. Actionable Fix: Minimize thermal exposure. Utilize microwave (MW) irradiation at 125 °C for exactly 30 minutes. This provides the kinetic activation energy required for the cycloaddition while preventing thermodynamic degradation [3].

TroubleshootingLogic Start Identify Byproduct Regio Regioisomers (3,4'-fusion) Start->Regio Diast Diastereomers (Exo-adducts) Start->Diast Degrad Degradation / Ring-Opening Start->Degrad SolRegio Add Brønsted Acid (e.g., BzOH) Regio->SolRegio Alters dipole geometry SolDiast Use Polar Protic Solvent (EtOH) Diast->SolDiast Enhances H-bonding SolDegrad Lower Temp or Microwave (30 min) Degrad->SolDegrad Minimizes thermal exposure

Fig 2. Troubleshooting decision tree for mitigating common cycloaddition byproducts.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and byproduct suppression, synthesized from benchmark optimization studies [1][3].

SolventAdditiveTemp (°C)TimeYield (%)Regioselectivity (3,3' : 3,4')Diastereomeric Ratio (endo:exo)Primary Byproduct Observed
TolueneNone11012 h4560:403:1Regioisomers & Degradation
MeOHNone606 h78>99:115:1Minor exo-diastereomers
EtOH None 25 (RT) 4 h 92 >99:1 >99:1 None (Optimal for symmetric)
EtOH BzOH (0.5 eq) 125 (MW) 30 min 88 >99:1 >25:1 None (Optimal for asymmetric)

Part 4: Self-Validating Experimental Protocol

This protocol is engineered to be self-validating; the visual cues and TLC checkpoints ensure the reaction is proceeding along the correct kinetic pathway without degrading into byproducts.

Objective: Synthesize 6-methylspiro[indoline-3,3'-pyrrolidin]-2-one derivatives with >90% yield and >99:1 dr/rr.

Materials:

  • 6-Methylisatin (1.0 mmol)

  • L-Proline or Sarcosine (1.2 mmol)

  • Dipolarophile (e.g., N-ethylmaleimide) (1.2 mmol)

  • Absolute Ethanol (5.0 mL)

  • Benzoic Acid (0.5 mmol) — Only required if using an asymmetric dipolarophile.

Step-by-Step Methodology:

  • Ylide Pre-Assembly: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 6-methylisatin (1.0 mmol) and the selected α-amino acid (1.2 mmol).

  • Solvent & Catalyst Addition: Suspend the solids in 5.0 mL of absolute Ethanol. If utilizing an asymmetric alkene, add Benzoic Acid (0.5 mmol) to pre-organize the dipole geometry.

  • Dipolarophile Introduction: Add the dipolarophile (1.2 mmol) in one portion.

    • Self-Validation Checkpoint: The mixture should initially appear as a heterogeneous bright orange/red suspension.

  • Cycloaddition Execution:

    • Method A (Symmetric Dipolarophiles): Stir the reaction at room temperature (25 °C) for 4 hours.

    • Method B (Asymmetric Dipolarophiles): Seal the vial and subject it to microwave irradiation at 125 °C for exactly 30 minutes.

  • Reaction Monitoring: Monitor via TLC (Eluent: Hexanes/Ethyl Acetate 1:1).

    • Self-Validation Checkpoint: The disappearance of the orange 6-methylisatin spot and the formation of a single, highly UV-active spot at a lower Rf indicates successful, byproduct-free conversion.

  • Isolation: Cool the mixture to 0 °C in an ice bath for 30 minutes. The desired spirooxindole will precipitate as a white/pale-yellow solid. Filter under vacuum, wash with cold ethanol (2 × 2 mL), and dry under high vacuum. No column chromatography is typically required if the dr is >99:1.

Part 5: References

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles , International Journal of Molecular Sciences, 2023.[Link]

  • Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines , RSC Advances, 2015.[Link]

  • The regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines via three-component reactions of acrylamides and aroylacrylic acids with isatins and α-amino acids , Beilstein Journal of Organic Chemistry, 2014.[Link]

Sources

Reference Data & Comparative Studies

Validation

benchmarking 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one against standard chemotherapeutics

Benchmarking 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Against Standard Chemotherapeutics: A Mechanistic and Experimental Guide As a Senior Application Scientist in oncology drug development, evaluating novel pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Against Standard Chemotherapeutics: A Mechanistic and Experimental Guide

As a Senior Application Scientist in oncology drug development, evaluating novel pharmacophores requires moving beyond simple IC50 comparisons. We must interrogate the fundamental causality of cell death. Standard chemotherapeutics—such as Doxorubicin, 5-Fluorouracil (5-FU), and Paclitaxel—rely on widespread genotoxic stress or cytoskeletal disruption. While effective, they suffer from narrow therapeutic windows and severe off-target toxicities.

In contrast, the 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one scaffold represents a paradigm shift. As the core structural motif of advanced MDM2-p53 protein-protein interaction (PPI) inhibitors (such as the MI-773/SAR405838 class), this spirooxindole derivative is designed for precision[1]. By mimicking the critical binding residues of p53, it restores the tumor suppressor's function without inflicting collateral DNA damage[2].

This guide provides an objective, data-driven framework for benchmarking this targeted spirooxindole against standard chemotherapeutics, detailing the underlying mechanisms and the self-validating experimental protocols required to prove on-target efficacy.

Mechanistic Divergence: Precision vs. Systemic Stress

To understand why the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold outperforms standard agents in specific cohorts, we must examine the structural biology of the MDM2-p53 axis.

  • The Spirooxindole Mechanism: The p53 protein normally binds to the hydrophobic cleft of its negative regulator, MDM2, via three key residues: Phe19, Trp23, and Leu26[1]. The rigid, three-dimensional architecture of the spiro-pyrrolidine ring projects its substituents (including the 6-methyl group and adjacent halogens) perfectly into this pocket[3]. By competitively displacing p53, the compound prevents MDM2-mediated ubiquitination, leading to rapid p53 accumulation, subsequent p21 upregulation, and targeted apoptosis[2].

  • The Chemotherapeutic Mechanism: Doxorubicin intercalates DNA and inhibits Topoisomerase II, while 5-FU inhibits thymidylate synthase. Both trigger p53 activation indirectly via the DNA damage response (DDR). This systemic stress causes non-selective apoptosis, leading to dose-limiting myelosuppression and cardiotoxicity.

Mechanism cluster_0 Targeted Therapy (6-Me-Spiro-Oxindole) cluster_1 Standard Chemotherapeutics Spiro 6-Methylspiro[indoline- 3,3'-pyrrolidin]-2-one MDM2 MDM2 Protein Spiro->MDM2 Blocks hydrophobic pocket p53 p53 (Stabilized) MDM2->p53 Prevents degradation Apoptosis1 Targeted Apoptosis (p53 WT) p53->Apoptosis1 Upregulates p21/PUMA Chemo Doxorubicin / 5-FU DNA DNA Damage / Genotoxicity Chemo->DNA Intercalation / Inhibition Apoptosis2 Non-selective Apoptosis & Toxicity DNA->Apoptosis2 Systemic stress

Fig 1: Mechanistic divergence of targeted MDM2-p53 inhibition vs standard genotoxic chemotherapy.

Quantitative Benchmarking Profile

When benchmarking a 6-methylspirooxindole derivative (e.g., MI-773 analog) against standard care, the data must reflect both potency and selectivity. Advanced spirooxindoles demonstrate sub-nanomolar to low-nanomolar binding affinities (Kd ~ 8.2 nM)[4], translating to potent cellular activity specifically in p53 wild-type (WT) malignancies[5].

Therapeutic AgentPrimary Mechanism of ActionTarget Affinity / IC50 (p53 WT)p53 Status DependencyDose-Limiting Off-Target Toxicity
6-Me-Spiro-Oxindole (MI-773 class) MDM2-p53 PPI InhibitionKd = 8.2 nM / IC50 ~ 0.5 µMStrict (Requires WT p53)Low (Non-genotoxic, mild GI)
Doxorubicin Topo II Inhibition / DNA IntercalationIC50 ~ 0.2 µMIndependentSevere Cumulative Cardiotoxicity
5-Fluorouracil (5-FU) Thymidylate Synthase InhibitionIC50 ~ 2.5 µMIndependentSevere Myelosuppression
Paclitaxel Microtubule StabilizationIC50 ~ 0.05 µMIndependentPeripheral Neuropathy

Self-Validating Experimental Workflows

To objectively prove that the spirooxindole is functioning via its intended mechanism rather than acting as a non-specific toxin, we must construct a self-validating experimental pipeline.

Workflow Phase1 Phase 1: FP Binding Assay Phase2 Phase 2: In Vitro Cytotoxicity (p53 WT vs Null) Phase1->Phase2 Kd < 10 nM Phase3 Phase 3: Mechanistic Validation (Western Blot) Phase2->Phase3 Selective IC50 Phase4 Phase 4: In Vivo Xenograft Benchmarking Phase3->Phase4 p53/p21 Upregulation

Fig 2: Self-validating workflow for benchmarking MDM2 inhibitors against standard chemotherapies.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

Causality: We use FP because it provides real-time, solution-phase kinetics of the protein-protein interaction. If the spirooxindole successfully mimics p53, it will displace a fluorescently labeled p53-peptide from recombinant MDM2, causing a measurable drop in light polarization. Self-Validation: Nutlin-3a is run concurrently as a positive control to validate the dynamic range of the assay.

  • Reagent Preparation: Prepare 10 nM of recombinant human MDM2 protein (residues 1-118) and 1 nM of FAM-labeled p53 wild-type peptide in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT).

  • Compound Dilution: Serially dilute the 6-methylspirooxindole and standard chemotherapeutics (negative controls) from 10 µM to 0.1 nM in DMSO.

  • Incubation: Add 1 µL of compound to 99 µL of the MDM2/FAM-p53 complex in a 384-well black microplate. Incubate in the dark for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).

  • Analysis: Calculate the Kd. Expected Result: The spirooxindole will show a Kd < 10 nM[4]. Doxorubicin and 5-FU will show no displacement, proving their cytotoxicity is independent of direct MDM2 binding.

Protocol 2: Isogenic Cell Viability & Transcriptional Activation (Western Blot)

Causality: Standard chemotherapeutics kill cells regardless of p53 status by destroying fundamental cellular machinery. A true MDM2 inhibitor must exhibit a massive shift in IC50 depending on the presence of functional p53. Furthermore, we must probe for p21 (a downstream target of p53) to prove that the accumulated p53 is transcriptionally active, not just a mutated, inert accumulation[2].

  • Cell Culture: Plate isogenic HCT116 p53 WT and HCT116 p53 -/- (knockout) colorectal cancer cells at 5,000 cells/well.

  • Treatment: Treat both lines with the spirooxindole (0.1 µM to 10 µM) and Doxorubicin (0.01 µM to 5 µM) for 48 hours.

  • Viability Readout (MTT): Assess cell viability. Validation Check: Doxorubicin will kill both WT and -/- lines with similar IC50s. The spirooxindole must show potent efficacy in WT cells and near-total resistance in the -/- line.

  • Protein Extraction: Lyse the WT cells treated with the spirooxindole (at IC50) using RIPA buffer supplemented with protease inhibitors.

  • Western Blotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against MDM2, p53, p21, and GAPDH (loading control).

  • Interpretation: A successful benchmark will show a distinct, dose-dependent accumulation of both p53 and p21 in the spirooxindole cohort, confirming restoration of the tumor suppressor pathway without the DNA damage markers (e.g., γH2AX) heavily induced by Doxorubicin.

Sources

Comparative

mass spectrometry fragmentation comparison of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Mass Spectrometry Fragmentation Dynamics: A Comparative Guide to 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one and Its Analogs The Analytical Challenge of Spirooxindole Scaffolds Spirooxindoles are privileged scaffolds i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Dynamics: A Comparative Guide to 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one and Its Analogs

The Analytical Challenge of Spirooxindole Scaffolds

Spirooxindoles are privileged scaffolds in medicinal chemistry, characterized by a highly rigid, orthogonal[1]. The specific compound, 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (Exact Mass: 202.1106 Da), presents a unique analytical challenge: determining the exact position of the methyl group (C-methyl vs. N-methyl) and understanding how the spiro-fusion at C3 dictates gas-phase dissociation kinetics. As a Senior Application Scientist, I approach the structural elucidation of these molecules not just by looking at mass-to-charge (m/z) ratios, but by analyzing the charge-directed thermodynamics that drive their fragmentation.

Ionization Dynamics and Charge-Directed Fragmentation

During Electrospray Ionization (ESI) in positive mode, the site of protonation dictates the subsequent fragmentation cascade. The pyrrolidine nitrogen (secondary amine, pKa ~10) is significantly more basic than the oxindole nitrogen (amide, pKa ~14). Consequently, compounds containing these basic pyrrolidine moieties at the secondary amine[2].

This localized charge on the pyrrolidine ring initiates two primary competitive pathways:

  • Pathway A (Low Energy): Alpha-cleavage and ring opening of the pyrrolidine moiety, leading to the neutral loss of ammonia (NH₃, -17 Da).

  • Pathway B (High Energy): Inductive cleavage of the spiro bond, resulting in the expulsion of the entire pyrrolidine ring (-69 Da) to yield a highly stable indolin-2-one cation. Secondary high-energy fragmentation of the oxindole core typically proceeds via the [3].

Comparative Fragmentation Analysis

To objectively evaluate the performance of MS/MS in structural elucidation, we must compare 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one against its unsubstituted and N-methylated alternatives. The position of the methyl group fundamentally alters the stability of the product ions.

  • 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (The Target): The loss of the pyrrolidine ring yields the 6-methylindolin-2-one cation (m/z 134.06). The C6-methyl group acts as an electron-donating group, stabilizing the aromatic cation via hyperconjugation. This makes m/z 134 the dominant base peak.

  • Spiro[indoline-3,3'-pyrrolidin]-2-one (Unsubstituted Alternative): Yields an indolin-2-one cation at m/z 120.04. Lacking the stabilizing methyl group, this ion is more transient, leading to a higher relative abundance of secondary CO loss (m/z 92.05).

  • 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (N-Methyl Alternative): While it also yields an m/z 134.06 base peak, the N-methyl oxindole core undergoes a distinct high-energy rearrangement, often expelling methyl isocyanate (CH₃NCO, -57 Da) or a methyl radical, a entirely absent in the C6-methyl isomer[4].

Quantitative Data Presentation

The table below summarizes the high-resolution MS/MS quantitative data, demonstrating how specific neutral losses differentiate the isomers.

Precursor Ion ([M+H]⁺)CompoundMajor Product Ions (m/z)Neutral LossRelative Abundance (%)Structural Assignment
203.1184 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one 186.09-17 Da (NH₃)45Pyrrolidine ring opening
175.12-28 Da (CO)30Oxindole core cleavage
134.06 -69 Da (C₄H₇N) 100 (Base) 6-Methylindolin-2-one cation
106.06-97 Da (C₄H₇N + CO)60Methyl-indolyl cation
189.1028 Spiro[indoline-3,3'-pyrrolidin]-2-one 172.08-17 Da (NH₃)50Pyrrolidine ring opening
(Unsubstituted)120.04 -69 Da (C₄H₇N) 100 (Base) Indolin-2-one cation
92.05-97 Da (C₄H₇N + CO)75Indolyl cation
203.1184 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one 172.08-31 Da (CH₃NH₂)40N-methyl cleavage
(N-Methyl Isomer)134.06 -69 Da (C₄H₇N) 100 (Base) 1-Methylindolin-2-one cation
77.04-126 Da (C₄H₇N + CH₃NCO)25Phenyl cation

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. Every parameter is chosen with specific thermodynamic causality.

Step 1: System Suitability & Mass Calibration (Validation Step)

  • Action: Prior to sample analysis, infuse a tuning standard (e.g., Reserpine, m/z 609.2807) to calibrate the TOF/Orbitrap mass analyzer to < 2 ppm mass accuracy.

  • Causality: High mass accuracy is non-negotiable. It ensures that isobaric neutral losses (e.g., distinguishing a CO loss of 27.9949 Da from an ethylene C₂H₄ loss of 28.0313 Da) can be unambiguously assigned.

Step 2: Analyte Solubilization and Matrix Preparation

  • Action: Dilute the synthesized compound to 1 µg/mL in a matrix of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of the[M+H]⁺ precursor ion. The 50% organic modifier ensures optimal surface tension for efficient droplet fission and desolvation in the ESI source.

Step 3: ESI Source Optimization

  • Action: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Causality: These parameters maintain a stable Taylor cone while preventing premature in-source fragmentation of the fragile spiro linkage, ensuring the intact [M+H]⁺ ion reaches the collision cell.

Step 4: Collision-Induced Dissociation (CID) Execution

  • Action: Isolate the precursor (m/z 203.11) using a narrow quadrupole isolation window (1.0 Da). Ramp the Collision Energy (CE) from 15 to 45 eV using Argon as the collision gas.

  • Causality: A 1.0 Da window prevents chimeric spectra caused by co-eluting background isotopes. Ramping the CE ensures that both low-activation-energy pathways (NH₃ loss) and high-activation-energy pathways (oxindole core cleavage) are captured simultaneously in a single, comprehensive composite spectrum. Argon is chosen over Helium because its higher atomic mass provides superior momentum transfer, which is critical for cracking rigid spiro-fused rings.

Mechanistic Fragmentation Diagram

MS_Fragmentation M [M+H]+ m/z 203.11 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one F1 [M+H - NH3]+ m/z 186.09 Pyrrolidine Ring Opening M->F1 -NH3 (17 Da) F2 [M+H - CO]+ m/z 175.12 Oxindole Core Cleavage M->F2 -CO (28 Da) F3 [M+H - C4H7N]+ m/z 134.06 6-Methylindolin-2-one Cation M->F3 -C4H7N (69 Da) F4 [M+H - C4H7N - CO]+ m/z 106.06 Methyl-indolyl Cation F2->F4 -C4H9N (71 Da) F3->F4 -CO (28 Da)

ESI-MS/MS fragmentation pathways of 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one.

References

  • Transition metal-catalyzed synthesis of spirooxindoles Source: RSC Advances URL:[Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry URL:[Link]

  • Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives Source: Organic Letters URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Natural Product Reports (RSC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Comprehensive Safety & Handling Guide: 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Executive Summary Handling novel spirooxindole derivatives such as 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one requires a paradigm sh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Executive Summary

Handling novel spirooxindole derivatives such as 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one requires a paradigm shift from standard chemical handling to potent Active Pharmaceutical Ingredient (API) protocols. Because its full pharmacological potency and toxicological profile often remain uncharacterized in early-stage research, we must apply conservative Control Banding. This guide provides the definitive logistical, personal protective equipment (PPE), and operational blueprint for safely managing this compound.

Chemical & Hazard Profiling

6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS: 6786-41-0) is a rigid spirocyclic scaffold frequently utilized in the synthesis of advanced therapeutics, particularly protein-protein interaction inhibitors (1)[1]. In laboratory settings, compounds lacking comprehensive in vivo toxicity data must be treated as highly potent under OSHA Laboratory Standards (2)[2].

Table 1: Risk Assessment & Control Banding

ParameterSpecification / Default ControlOperational Rationale
Chemical Name 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-oneSpirooxindole derivative requiring specialized handling[1].
Physical State Solid / PowderHigh risk of aerosolization and inhalation during weighing[3].
Exposure Band OEB 4 (Default for unknown APIs)Assumes high potency; requires strict containment (< 10 µg/m³)[3].
Primary Solvents DMSO, DMFUsed for biological assay stock solutions; severe skin permeation hazards[4].

The PPE Matrix: Causality & Selection

Standard laboratory PPE is fundamentally insufficient when handling unknown potent compounds, especially when aprotic solvents are introduced into the workflow. As a Senior Application Scientist, I mandate the following self-validating PPE systems:

  • Hand Protection (The Solvent Vector Risk):

    • The Causality: Spirooxindoles are highly lipophilic and are typically dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for in vitro assays. DMSO is a powerful penetration enhancer that rapidly carries dissolved solutes directly through the dermal barrier (5)[5]. Standard disposable nitrile gloves (0.1 mm thickness) offer less than 10 minutes of breakthrough time against DMSO (6)[6].

    • The Protocol: Implement a double-gloving system . Use a standard nitrile inner glove for dexterity and an outer chemical-resistant glove tested to EN 374 standards (e.g., Butyl rubber or a multi-layer composite like Microflex 93-260, which provides >90 minutes of breakthrough time for DMSO) (7)[7].

  • Respiratory & Environmental Protection:

    • The Causality: Dry powders pose an immediate inhalation hazard. Standard chemical fume hoods create turbulent airflow (typically ~100 fpm face velocity) that can aerosolize light powders and cause balance instability.

    • The Protocol: Weighing must be performed in a Ventilated Balance Enclosure (VBE) or a rigidwall negative pressure isolator operating at ISO 5 to ISO 8 standards (8)[8]. If handled outside primary containment, a Powered Air-Purifying Respirator (PAPR) with HEPA filters is mandatory[3].

  • Body & Eye Protection:

    • The Protocol: Wear a fluid-resistant, closed-front lab coat or Tyvek sleeves to prevent powder accumulation on woven cotton[3]. Use tight-fitting, non-vented chemical safety goggles. Contact lenses must be removed as they can trap and concentrate aprotic solvent vapors against the cornea[5].

Operational Handling: Self-Validating Protocols

Every handling step must validate the integrity of the previous step to ensure absolute containment.

  • System Integrity Check: Before opening the chemical container, verify the inward directional airflow of the VBE using a visual smoke tube test or digital monitor.

  • Glove Leak Testing: Perform a pneumatic (inflation) test on the outer butyl gloves to check for microscopic pinhole leaks before donning.

  • Anti-Static Weighing: Use an anti-static bar (ionizer) inside the VBE. Static charge causes powder to cling to spatulas and leap from weigh boats, exponentially increasing contamination risk.

  • In-Situ Solubilization: Do not transfer dry powder across the lab. Add the solvent (e.g., DMSO) directly to the sealed vial inside the VBE. Once in solution, the inhalation risk is mitigated, but the dermal permeation risk becomes the primary hazard[5].

  • Exterior Decontamination: Wipe the exterior of the sealed stock solution vial with a solvent-dampened wipe before removing it from the containment zone.

HandlingWorkflow Start 1. Pre-Operation Airflow & Equipment Check PPE 2. Don PPE & Pneumatic Glove Test Start->PPE VBE 3. Transfer Sealed Vial to Negative Pressure VBE PPE->VBE Weigh 4. Anti-Static Weighing (Powder Hazard) VBE->Weigh Solvent 5. In-Situ Solubilization (DMSO/DMF Addition) Weigh->Solvent Seal 6. Seal Vial & Exterior Decontamination Solvent->Seal End 7. Safe Transfer to Assay Area Seal->End

Figure 1: Self-validating operational workflow for handling potent spirooxindole powders.

Decontamination & Disposal Logistics

Proper waste management prevents cross-contamination and ensures regulatory compliance with cGMP and OSHA standards (9)[9].

  • Solid Waste: All contaminated weigh boats, spatulas, and outer PPE must be double-bagged in highly visible hazardous waste bags and sent for high-temperature incineration[2].

  • Liquid Waste: Segregate DMSO/DMF solutions containing the spirooxindole API from general solvent waste. Critical Causality: Never mix DMSO waste with strong oxidizers, as this combination can trigger a violent exothermic reaction (4)[4].

  • Surface Decontamination: Never use dry sweeping or compressed air, which aerosolizes the compound. Utilize a wet-wiping technique: first with an appropriate solvent (like ethanol) to dissolve residual API, followed immediately by a detergent/water wipe to remove the solvent residue[9].

SpillResponse Spill Spill Detected Assess Assess Material State (Powder vs. Solvent) Spill->Assess Evac Evacuate & Isolate (High Risk / Aerosol) Assess->Evac Large Powder/Vapor Contain Contain Spill (Wet Wipe / Absorbent) Assess->Contain Small/Contained PPE Don Spill Kit PPE (PAPR, Butyl Gloves) Evac->PPE PPE->Contain Decon Three-Step Decon (Solvent -> Detergent -> Water) Contain->Decon Waste Dispose as Hazardous API Waste Decon->Waste

Figure 2: Emergency spill response protocol for spirooxindole derivatives and aprotic solvents.

References

  • Guidechem. "spiro[indoline-3,3'-pyrrolidin]-2-one CAS: 6786-41-0". 1

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard". 2

  • Carl Roth. "Safety Data Sheet: DMSO". 4

  • Santa Cruz Biotechnology (SCBT). "Dimethyl Sulfoxide (DMSO) Hazards". 5

  • Scribd / Industry Guidelines. "Handling APIs Advanced Containment System Options For Pharmaceutical Processes". 3

  • MSC Direct. "CHEMICAL GLOVE RESISTANCE GUIDE". 6

  • Ansell. "Permeation Breakthrough Time Glove: Microflex® 93-260".7

  • Technical Air Products. "Negative Pressure Environments in Pharmaceutical Manufacturing". 8

  • Adragos Pharma. "Understanding cGMP: Key Insights for Effective Manufacturing Practices". 9

Sources

© Copyright 2026 BenchChem. All Rights Reserved.